2-羟基-4-三氟甲基嘧啶-5-羧酸乙酯;水合物

描述

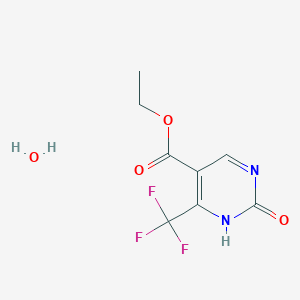

2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate is a useful research compound. Its molecular formula is C8H9F3N2O4 and its molecular weight is 254.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

该化合物在蛋白质组学研究中用作生化工具 。它有助于研究蛋白质在生物学环境中的表达、修饰和功能。其分子量和化学式为C7H5F3N2O3.H2O,使其适用于蛋白质表征中的精确分析技术。

药物中间体

它在药物合成中用作中间体 。该化合物的三氟甲基是许多药物分子中的常见部分,有助于药物的药代动力学特性,例如代谢稳定性和膜通透性。

有机合成

在有机合成中,该化合物参与各种嘧啶衍生物的制备 。这些衍生物对于合成具有潜在治疗效果的化合物至关重要,包括抗病毒、抗菌和抗癌剂。

分析化学

该化合物在分析化学中也有应用,用于方法开发和验证 。其独特的化学结构允许建立分析方案,这对于化学和制药行业的质量控制至关重要。

材料科学

在材料科学中,该化合物可用于开发具有特定光学或电子特性的新材料 。三氟甲基可以赋予材料独特的特性,例如提高对溶剂和化学品的耐受性。

环境科学

最后,该化合物的应用扩展到环境科学,它可以用于研究含氟化合物的环境归宿 。了解此类化合物的行为对于评估其对生态系统和人类健康的影响至关重要。

生物活性

2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate (CAS No. 1208081-14-4) is a pyrimidine derivative with significant potential in pharmaceutical development, agricultural chemistry, and biochemical research. This compound exhibits various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C8H7F3N2O3

- Molecular Weight : 236.15 g/mol

- CAS Number : 1208081-14-4

Biological Applications

The biological activity of this compound has been explored in various contexts, primarily focusing on its roles in drug development and agricultural applications.

Pharmaceutical Development

- Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory effects. The compound has been noted for its role as an intermediate in synthesizing anti-inflammatory drugs, enhancing therapeutic efficacy against conditions like arthritis and other inflammatory disorders .

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against several strains of bacteria. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Potential : The compound's structural characteristics make it a candidate for anticancer drug development. Research has indicated that related pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis, particularly in cells expressing specific oncogenes .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its trifluoromethyl group enhances the efficacy of these agents while minimizing environmental impact .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including 2-hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester. Results indicated significant inhibition zones against tested bacterial strains, comparable to standard antibiotics like ceftriaxone .

- Anticancer Activity Assessment : In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The results showed that it could effectively inhibit cell growth and trigger apoptosis through specific pathways involving EGFR signaling .

Table 1: Biological Activities of 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

属性

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3.H2O/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11;/h3H,2H2,1H3,(H,12,13,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDYMANTTHSEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。